Technical Deep Dive: Spectroscopic Characterization of 3-Hydroxyisoxazole-5-Carboxylic Acid
This guide provides an in-depth technical analysis of the spectroscopic characteristics of 3-hydroxyisoxazole-5-carboxylic acid (CAS: 13626-60-3).[1][2] It is designed for medicinal chemists and analytical scientists cha...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the spectroscopic characteristics of 3-hydroxyisoxazole-5-carboxylic acid (CAS: 13626-60-3).[1][2] It is designed for medicinal chemists and analytical scientists characterizing isoxazole-based bioisosteres, particularly those relevant to glutamatergic ligand development (e.g., AMPA/NMDA receptor agonists).[2]
Executive Summary
3-Hydroxyisoxazole-5-carboxylic acid is a critical heterocyclic scaffold in medicinal chemistry, serving as a bioisostere for glutamate and a core fragment for excitatory amino acid analogs (e.g., Ibotenic acid derivatives).[2] Its structural duality—existing in a tautomeric equilibrium between the 3-hydroxy (enol) and 3-oxo (keto) forms—presents unique challenges in spectroscopic interpretation. This guide delineates the specific NMR, IR, and MS signatures required for unambiguous identification, emphasizing the impact of solvent polarity on tautomeric ratios.
Structural Dynamics & Tautomerism
Before analyzing spectra, one must understand the species present in solution. The 3-hydroxyisoxazole core undergoes prototropic tautomerism.
Form A (Enol): 3-hydroxyisoxazole-5-carboxylic acid (Aromatic, favored in non-polar solvents and gas phase).[2]
Form B (Keto): 2H-isoxazol-3-one-5-carboxylic acid (Favored in highly polar solvents like water/DMSO and solid state).[2]
In standard NMR solvents (DMSO-
, ), the equilibrium often shifts, broadening proton signals and affecting carbon chemical shifts.[2]
Visualization: Tautomeric Equilibrium
Figure 1: The tautomeric equilibrium significantly influences the chemical shift of C-3 and H-4.[2]
Nuclear Magnetic Resonance (NMR) Analysis[3][4][5][6][7]
H NMR Spectroscopy
The proton spectrum is deceptively simple due to the molecule's symmetry and lack of aliphatic protons. The diagnostic signal is the H-4 ring proton.
Solvent: DMSO-
(Recommended for solubility and preventing rapid exchange of acidic protons).
Position
Shift ( ppm)
Multiplicity
Integration
Assignment
COOH / OH
10.0 – 13.5
Broad Singlet
2H
Carboxylic acid & Enolic OH (Exchangeable with )
H-4
6.40 – 6.80
Singlet
1H
Isoxazole ring proton
Technical Insight:
The H-4 proton is shielded relative to unsubstituted isoxazole (
8.4) due to the electron-donating resonance effect of the 3-oxygen, despite the electron-withdrawing 5-COOH group.
Note: If the sample contains significant 2H-oxo tautomer, a broad NH signal may appear around 11-12 ppm, distinct from the COOH.[2]
C NMR Spectroscopy
The carbon spectrum provides the most definitive proof of the oxidation state and substitution pattern.
Highly shielded due to C-3 electron donation (enamine-like character).[2]
Validation Check: The extreme shielding of C-4 (< 105 ppm) is the "fingerprint" of 3-hydroxy/3-amino isoxazoles. Normal isoxazoles have C-4 resonances >105 ppm.
Mass Spectrometry (MS) Profiling
Ionization & Fragmentation
Method: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred due to the acidic carboxylic moiety.
To ensure data integrity, the following workflow is recommended for characterizing synthesized or purchased material.
Protocol: Hydrolysis & Purification for Analysis
Context: 3-hydroxyisoxazole-5-carboxylic acid is often generated from its methyl/ethyl ester precursor to ensure freshness, as the free acid can decarboxylate over time.[2]
Reaction: Stir at Room Temperature for 2 hours. Monitor by TLC (Mobile phase: EtOAc/MeOH/AcOH 8:2:0.1).
Work-up:
Cool to 0°C.
Acidify carefully with 2M HCl to pH ~2.0. Precipitation should occur.
Filter the white solid.
Recrystallization: Water or Water/Ethanol mix.
Drying: Vacuum dry at 40°C over
(Critical: Remove water to prevent broad NMR peaks).
Analytical Workflow Diagram
Figure 3: Standard operating procedure for spectroscopic validation.
References
ChemicalBook. (2023).[6] 3-Hydroxyisoxazole-5-carboxylic acid Properties and Supplier Data. Retrieved from
National Institute of Standards and Technology (NIST). (2023). Methyl 5-methylisoxazole-3-carboxylate IR Spectrum (Analog Reference). NIST Chemistry WebBook. Retrieved from
Royal Society of Chemistry. (2002). Tautomeric equilibria in 3- and 5-hydroxyisoxazole. J. Chem. Soc., Perkin Trans. 2. Retrieved from
Sigma-Aldrich. (2023). 3-Hydroxyisoxazole-5-carboxylic acid Product Sheet. Retrieved from
A Technical Guide to Identifying and Validating Therapeutic Targets for 3-Hydroxyisoxazole-5-Carboxylic Acid
Abstract The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its broad spectrum of biological activities and its utility as a versatile synthetic building block.[1][2] This guide focuses on a speci...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its broad spectrum of biological activities and its utility as a versatile synthetic building block.[1][2] This guide focuses on a specific, yet promising molecule: 3-hydroxyisoxazole-5-carboxylic acid. While direct therapeutic applications of this compound are not extensively documented, its structural features—particularly the 3-hydroxyisoxazole moiety's function as a carboxylic acid bioisostere—provide a robust, rational basis for identifying and validating novel therapeutic targets.[3] We present a multi-pronged strategic workflow designed for researchers and drug development professionals. This document moves beyond theoretical postulation to provide detailed, field-proven experimental protocols for unbiased target identification, biophysical validation, and functional characterization, enabling teams to unlock the therapeutic potential of this compound.
Introduction: The Scientific Premise
3-Hydroxyisoxazole-5-carboxylic acid is a heterocyclic organic compound (Molecular Formula: C₄H₃NO₄) characterized by a five-membered isoxazole ring.[4] The most critical feature for therapeutic targeting is the 3-hydroxyisoxazole group, which acts as a planar carboxylic acid isostere with a pKa of approximately 4-5.[3] This allows it to mimic endogenous carboxylic acids, such as amino acid neurotransmitters, in interactions with biological macromolecules.
This bioisosteric relationship is exemplified by the naturally occurring compound, ibotenic acid, which contains the same 3-hydroxyisoxazole core and is a known potent agonist of the N-methyl-D-aspartate (NMDA) receptor.[3] This established neurological activity provides a logical starting point for investigation. Furthermore, the broader class of isoxazole derivatives exhibits a remarkable range of pharmacological effects, including anti-inflammatory, anticancer, immunomodulatory, and antimicrobial activities, suggesting the scaffold is privileged for interacting with a wide array of protein targets.[2][5][6]
This guide, therefore, is not a catalog of known targets but a strategic blueprint for their discovery and validation. We will proceed by outlining rational, hypothesis-driven target classes followed by a comprehensive, phase-by-phase experimental plan to deconvolve the mechanism of action of 3-hydroxyisoxazole-5-carboxylic acid.
Rationale for Hypothesized Target Classes
Based on the foundational chemistry and the activities of structurally related compounds, we can logically prioritize three primary target classes for investigation.
Class I: Neurological Targets (Glutamate Receptors and Related Proteins): The structural and electronic similarity of the 3-hydroxyisoxazole moiety to the carboxylate group of glutamate, combined with the known NMDA receptor agonism of ibotenic acid, makes ionotropic and metabotropic glutamate receptors high-priority targets.[3] Disruption of glutamatergic signaling is implicated in a host of neurological and psychiatric disorders, making modulators of these receptors therapeutically valuable.
Class II: Inflammatory Pathway Targets (Kinases and Cytokine Modulators): Isoxazole derivatives are frequently reported to possess potent anti-inflammatory and immunomodulatory properties.[7][8] This suggests interaction with key signaling nodes in inflammatory pathways. Potential targets include serine/threonine kinases (e.g., p38 MAP kinase), tyrosine kinases, and proteins involved in the production or signaling of pro-inflammatory cytokines like IL-6 and TNF-α.[8][9]
Class III: Oncological Targets (DNA Repair, Chaperones, and Angiogenesis): A significant body of research highlights the anticancer potential of isoxazole-containing molecules.[2][10] Documented targets for these derivatives include enzymes critical for cancer cell survival, such as Poly (ADP-ribose) polymerase-1 (PARP1), the molecular chaperone Heat shock protein 90 (Hsp90), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis.[9]
A Strategic Workflow for Target Identification and Validation
We propose a three-phase experimental workflow. This systematic approach begins with an unbiased screen to identify potential binding partners and progresses to rigorous biophysical and cell-based assays to validate the interaction and its functional consequence.
Phase 1: Unbiased Target Identification
The primary objective of this phase is to "fish" for potential protein targets from a complex biological sample without prior bias.
Core Technique: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
Expertise & Causality: This technique is chosen for its ability to isolate binding partners based on their specific affinity for the immobilized compound. By covalently linking 3-hydroxyisoxazole-5-carboxylic acid to a solid support (e.g., Sepharose beads), we create a "bait." When a cell lysate is passed over this bait, proteins that specifically bind to the compound are retained, while non-specific binders are washed away. These captured proteins are then eluted and identified using high-resolution mass spectrometry. This provides a direct, physical link between the compound and its potential targets.
Experimental Workflow: AC-MS
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Detailed Protocol: AC-MS
Bait Preparation:
Synthesize an analogue of 3-hydroxyisoxazole-5-carboxylic acid with a linker arm (e.g., a short polyethylene glycol or alkyl chain) terminating in an amine or carboxyl group.
Covalently attach the linker-modified compound to NHS-activated Sepharose beads according to the manufacturer's protocol.
Quench any unreacted active esters on the beads using a blocking agent like 1 M ethanolamine.
Prepare control beads that have been subjected to the same process but without the compound.
Protein Extraction:
Culture cells from a relevant disease model (e.g., a neuronal cell line like SH-SY5Y or a cancer cell line like A549) to high density.
Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
Clarify the lysate by centrifugation to remove cellular debris. Determine protein concentration using a BCA assay.
Affinity Capture:
Incubate a defined amount of total protein (e.g., 10-20 mg) with the compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.
Wash the beads at least five times with wash buffer (e.g., lysis buffer with reduced detergent concentration) to remove non-specifically bound proteins.
Elution and Identification:
Elute the specifically bound proteins. This can be achieved by competitive elution (using an excess of the free compound), or by denaturing elution (using SDS-PAGE loading buffer).
Separate the eluted proteins by 1D SDS-PAGE and visualize with Coomassie or silver stain.
Excise unique protein bands present in the experimental lane but absent in the control lane.
Perform in-gel tryptic digestion.
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Identify the proteins by searching the MS/MS spectra against a protein database. Proteins identified with high confidence and significantly enriched compared to the control are considered primary candidates.
Phase 2: Biophysical Validation of Target Engagement
The candidate list from Phase 1 must be validated. This phase confirms a direct, physical interaction between the compound and the purified candidate protein.
Core Techniques:
Surface Plasmon Resonance (SPR):
Expertise & Causality: SPR provides real-time, label-free analysis of binding kinetics. It measures the change in refractive index at a sensor chip surface as an analyte (the compound) flows over an immobilized ligand (the target protein). This allows for the precise determination of the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₐ), which is a direct measure of binding affinity.
Isothermal Titration Calorimetry (ITC):
Expertise & Causality: ITC is the gold standard for measuring the thermodynamics of binding. It directly measures the heat released or absorbed during a binding event. This provides not only the binding affinity (Kₐ) but also the stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, offering deep insight into the forces driving the binding.
Cellular Thermal Shift Assay (CETSA):
Expertise & Causality: This assay confirms target engagement within the complex environment of a live cell. The principle is that a protein becomes more resistant to thermal denaturation when it is bound to a ligand. By heating intact cells treated with the compound across a temperature gradient and then quantifying the amount of soluble protein remaining, a "thermal shift" indicates that the compound is binding to its target in a physiologically relevant context.
Data Presentation: Summary of Biophysical Validation
Target Protein
Method
Kₐ (nM)
kₐ (1/Ms)
kₔ (1/s)
Stoichiometry (n)
ΔTₘ (°C)
Candidate A
SPR
150
2.5 x 10⁴
3.7 x 10⁻³
-
-
Candidate A
ITC
180
-
-
1.05
-
Candidate A
CETSA
-
-
-
-
+3.5
Candidate B
SPR
>10,000
No Binding
No Binding
-
-
Candidate B
CETSA
-
-
-
-
No Shift
This table presents hypothetical data for illustrative purposes.
Phase 3: Functional Validation of Target Modulation
Confirming a physical interaction is necessary but not sufficient. This final phase aims to demonstrate that the binding event translates into a functional cellular response. The specific assay will depend on the validated target's function.
Experimental Validation Pathways
Caption: Decision tree for functional validation assays.
Reagents: Recombinant human p38α kinase, biotinylated ATF2 substrate peptide, ATP, and a time-resolved fluorescence resonance energy transfer (TR-FRET) detection system (e.g., LANCE Ultra).
Procedure:
Prepare a serial dilution of 3-hydroxyisoxazole-5-carboxylic acid in assay buffer (e.g., 100 µM to 1 nM).
In a 384-well plate, add the compound dilutions, recombinant p38α kinase, and the biotinylated ATF2 substrate.
Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at room temperature.
Stop the reaction by adding EDTA.
Add the detection reagents: a europium-chelate labeled anti-phospho-ATF2 antibody and a ULight-streptavidin conjugate. Incubate for 60 minutes.
Read the plate on a TR-FRET capable plate reader.
Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot the data and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Directions
The therapeutic potential of 3-hydroxyisoxazole-5-carboxylic acid is suggested by its fundamental chemical properties and the established bioactivity of the broader isoxazole class. This guide provides a robust, logical, and experimentally sound framework for moving from rational hypothesis to validated therapeutic target. By employing a phased approach—from unbiased discovery with AC-MS to rigorous biophysical characterization with SPR and ITC, and finally to functional validation in cellular contexts—research teams can systematically deconvolve the compound's mechanism of action. Successful identification of a validated, functionally relevant target will pave the way for lead optimization, preclinical studies, and ultimately, the development of novel therapeutics for complex diseases.
References
Kłosiński, M., & Grembecka, J. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2675. Available at: [Link]
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Available at: [Link]
Gomha, S. M., et al. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 28(19), 6841. Available at: [Link]
MDPI. (2018). Isoxazole Derivatives as Regulators of Immune Functions. MDPI. Available at: [Link]
Szymańska, E., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5621. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Methyl 3-hydroxyisoxazole-5-carboxylate. PubChem. Retrieved from [Link]
ChemSynthesis. (n.d.). 3-hydroxy-5-isoxazolecarboxylic acid. Retrieved from [Link]
Gomha, S. M., et al. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. National Center for Biotechnology Information. Available at: [Link]
Royal Society of Chemistry. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Retrieved from [Link]
Liu, K., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(12), 3195-3209. Available at: [Link]
Bio.link. (n.d.). Potential activities of isoxazole derivatives. Retrieved from [Link]
Stability and Degradation of 3-Hydroxyisoxazole-5-carboxylic Acid: A Technical Guide
This guide details the stability profile, degradation mechanisms, and handling protocols for 3-Hydroxyisoxazole-5-carboxylic acid (HICA) .[1] It is designed for pharmaceutical scientists and organic chemists utilizing th...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the stability profile, degradation mechanisms, and handling protocols for 3-Hydroxyisoxazole-5-carboxylic acid (HICA) .[1] It is designed for pharmaceutical scientists and organic chemists utilizing this scaffold as a glutamate bioisostere or metabolic intermediate.[1]
Executive Summary
3-Hydroxyisoxazole-5-carboxylic acid (HICA) is a polar, heterocyclic scaffold frequently employed in medicinal chemistry as a bioisostere for the
-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) or N-methyl-D-aspartate (NMDA) receptor agonist pharmacophores.[1] While the isoxazole ring is generally aromatic and stable, the simultaneous presence of a 3-hydroxyl group (enol) and a 5-carboxylic acid moiety introduces specific instabilities.
Key Stability Risks:
Thermal Instability: Prone to decarboxylation at elevated temperatures (>60°C), yielding 3-hydroxyisoxazole (3-isoxazolone).[1]
pH Sensitivity: The compound exhibits complex tautomerism.[1] Extreme basic pH can facilitate ring cleavage (isoxazole ring opening).[1]
Storage Requirement: Strictly requiring -20°C storage under inert atmosphere to prevent slow decarboxylation and oxidative degradation.[1]
Physicochemical Profile & Tautomerism[2][3][4]
Understanding the tautomeric equilibrium is prerequisite to predicting stability.[1] HICA does not exist as a static structure; it fluctuates between the enol form (3-hydroxy) and the keto form (3-isoxazolone).[1]
Tautomeric Equilibrium
In aqueous solution and polar solvents (DMSO, MeOH), the equilibrium shifts based on solvent polarity and pH.
Form A (Enol): 3-hydroxyisoxazole-5-carboxylic acid.[1][2][3] Dominant in non-polar solvents and gas phase.[1] Aromatic character is maximized.
Form B (Keto): 2H-isoxazole-3-one-5-carboxylic acid.[1] Often favored in aqueous solution due to solvation of the polar carbonyl group.
Implication for Stability: The keto form breaks the aromaticity of the isoxazole ring, making the N-O bond more susceptible to nucleophilic attack and reductive cleavage.
Note: At physiological pH (7.4), HICA exists primarily as the dianion, which is electrostatically stable but susceptible to oxidative metabolism.
Degradation Mechanisms[7]
The degradation of HICA follows two primary pathways: Thermal Decarboxylation and Hydrolytic Ring Opening .
Pathway A: Thermal Decarboxylation
This is the primary degradation route during drying, synthesis workup, or improper storage. The electron-donating nature of the 3-hydroxy group (or the 3-keto tautomer) facilitates the loss of CO₂ from the 5-position.[1]
Mechanism: The reaction proceeds via a cyclic transition state, similar to
-keto acids, although HICA is a vinylogous system.
Product: 3-Hydroxyisoxazole (which rapidly tautomerizes to 3-isoxazolone).[1]
Figure 1: Primary degradation pathways of HICA involving tautomerism, decarboxylation, and ring opening.
Analytical Methodologies
Due to the high polarity and UV-active nature of HICA, Reverse-Phase HPLC (RP-HPLC) with ion-pairing or polar-embedded phases is required.[1] Standard C18 columns often fail to retain HICA, leading to elution in the void volume.
Recommended HPLC Protocol
This method separates HICA from its decarboxylated degradation product (3-isoxazolone).[1]
Parameter
Condition
Column
Waters Atlantis T3 or Phenomenex Luna Omega Polar C18 (3 µm, 150 x 4.6 mm)
Mobile Phase A
0.1% Formic Acid in Water (pH ~2.7 to suppress ionization of COOH)
Mobile Phase B
Acetonitrile
Flow Rate
1.0 mL/min
Gradient
0-5 min: 100% A (Isocratic hold for retention)5-15 min: 0% → 40% B15-20 min: Re-equilibration
Detection
UV @ 220 nm (Isoxazole ring absorption) and 254 nm
Column Temp
25°C (Do strictly NOT heat column >30°C to prevent on-column degradation)
Mass Spectrometry (LC-MS)[1]
Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-).[1]
Rationale: HICA readily loses a proton to form
.[1] Positive mode is less sensitive due to the electron-deficient nature of the isoxazole ring.[1]
Figure 2: Standardized analytical workflow for HICA purity assessment.
Handling and Storage Guidelines
1. Temperature Control:
Long-term: Store at -20°C .
Short-term (Benchtop): Stable for < 24 hours at 25°C in solution. Avoid leaving in solution overnight.[1]
2. Lyophilization:
If removing solvent, ensure the pH is neutral (7.0) before lyophilization. Lyophilizing from acidic solutions accelerates decarboxylation as the concentration of acid increases during drying.
3. Solvent Compatibility:
Preferred: Water, DMSO, Methanol.
Avoid: Strong bases (TEA, NaOH > 0.1M) or strong mineral acids at elevated temperatures.[1]
References
PubChem. (2025).[1][3] Methyl 3-hydroxyisoxazole-5-carboxylate Compound Summary. National Library of Medicine.[1] [Link]
Hansen, P. et al. (1999).[1] Tautomeric equilibria in 3- and 5-hydroxyisoxazole in the gas phase and in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Ballatore, C. et al. (2013).[1] Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. [Link]
Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids and Malonic Acids. [Link]
Comprehensive Safety and Handling Guide: 3-Hydroxyisoxazole-5-carboxylic Acid
Executive Summary & Chemical Identity 3-Hydroxyisoxazole-5-carboxylic acid (CAS: 13626-60-3) is a critical heterocyclic building block in medicinal chemistry and agrochemical synthesis.[1][2][3] Structurally, it features...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
3-Hydroxyisoxazole-5-carboxylic acid (CAS: 13626-60-3) is a critical heterocyclic building block in medicinal chemistry and agrochemical synthesis.[1][2][3] Structurally, it features an isoxazole ring substituted with a hydroxyl group at position 3 and a carboxylic acid at position 5.[3][4][5]
This compound is of particular interest to drug development professionals because the 3-hydroxyisoxazole moiety serves as a bioisostere for the carboxylic acid group and is structurally related to glutamate receptor agonists (e.g., AMPA, Ibotenic acid). Consequently, while its primary GHS classification indicates it is an irritant, researchers must handle it with the assumption of potential neuroactive properties.
While standard Safety Data Sheets (SDS) classify this compound primarily as an irritant, the 3-hydroxyisoxazole core is a known pharmacophore for excitatory amino acid receptor interaction.
Mechanism: The 3-hydroxyisoxazole anion mimics the distal carboxylate of glutamate.
Risk Implication: Systemic absorption (inhalation of dust or transdermal solvent transport) could theoretically lower seizure thresholds or induce excitotoxicity.
Protocol Adjustment: Treat this compound with a higher biosafety level than a standard organic acid. Avoid generating dust at all costs.[9][10]
Engineering Controls & Personal Protective Equipment (PPE)
To ensure a self-validating safety system, the hierarchy of controls must be strictly followed.
Engineering Controls[9][10]
Primary Containment: All weighing and transfer operations must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
Ventilation: Ensure face velocity is calibrated to 80–100 fpm.
PPE Matrix
Protection Zone
Requirement
Rationale
Respiratory
N95 or P100 Respirator
Required if working outside a hood (not recommended). Prevents inhalation of bioactive dust.
Dermal (Hands)
Nitrile Gloves (Double gloving recommended)
Standard nitrile (0.11 mm) provides adequate splash protection.
Ocular
Chemical Safety Goggles
Tightly fitting goggles prevent dust entry; safety glasses are insufficient for fine powders.
Body
Lab Coat (Tyvek sleeves optional)
Prevents accumulation of dust on street clothes.
Operational Handling Protocols
Protocol A: Safe Weighing & Transfer
Objective: Minimize aerosolization of the solid powder.
Preparation: Place the balance inside the fume hood. If the balance is external, use a tare-weighing method (weigh closed vial, remove to hood, add solid, close vial, re-weigh).
Anti-Static Measures: Use an anti-static gun or ionizer bar, as isoxazole derivatives can be static-prone, leading to "flying powder."
Solubilization: Dissolve the solid immediately after weighing. Preferred solvents are DMSO or Methanol .
Note: Avoid using ether or low-boiling solvents initially to prevent rapid evaporation and entrainment of particles.
Protocol B: Reaction Setup (Synthesis)
Incompatibility: Avoid contact with strong oxidizing agents. The hydroxy group is susceptible to oxidation.
Temperature Control: The compound is stable at room temperature but should not be subjected to temperatures >200°C without safety shielding due to potential decarboxylation energy release.
Storage & Stability
Conditions: Store at Room Temperature (15–25°C) .
Environment: Keep container tightly closed in a dry and well-ventilated place. Hygroscopicity is a potential concern; store with desiccant if possible.
Shelf Life: 2 years if stored properly.[11] Re-test purity via HPLC/NMR before use in critical biological assays.
Emergency Response & Spill Management
In the event of a spill, the response must be decisive to prevent area contamination.[10]
Visualized Decision Logic: Spill Response
The following diagram outlines the critical decision path for handling spills of 3-Hydroxyisoxazole-5-carboxylic acid.
Figure 1: Decision tree for safe spill cleanup, prioritizing dust suppression for solids.[7]
Waste Disposal
Categorization: Dispose of as Hazardous Chemical Waste . Do not flush down the drain.[10]
Segregation: Segregate from oxidizing acids.
Labeling: Clearly label as "Toxic/Irritant - Isoxazole Derivative."
Method: Incineration in a chemical combustor equipped with an afterburner and scrubber is the preferred method to destroy the nitrogen-containing ring.
References
PubChem. (n.d.). 3-Hydroxyisoxazole-5-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved January 31, 2026, from [Link]
ChemSynthesis. (2025).[7][10] Synthesis and Properties of 3-Hydroxyisoxazole-5-carboxylic acid. Retrieved January 31, 2026, from [Link]
Protocol for the Regioselective N-Acylation of 3-Hydroxyisoxazole-5-Carboxylic Acid: A Comprehensive Guide for Researchers
This technical guide provides a detailed protocol for the N-acylation of 3-hydroxyisoxazole-5-carboxylic acid, a critical transformation in the synthesis of a wide range of biologically active compounds. This document is...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a detailed protocol for the N-acylation of 3-hydroxyisoxazole-5-carboxylic acid, a critical transformation in the synthesis of a wide range of biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, a step-by-step experimental procedure, and strategies for overcoming common challenges.
Introduction: The Significance of N-Acylated 3-Hydroxyisoxazole-5-Carboxylic Acid Derivatives
The 3-hydroxyisoxazole scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse pharmacological activities.[1] The N-acylation of 3-hydroxyisoxazole-5-carboxylic acid introduces an amide functionality, which can significantly modulate the compound's physicochemical properties, such as solubility, stability, and its ability to interact with biological targets. This modification is a key step in the development of novel therapeutics, including agonists and antagonists for various receptors.
The Challenge of Regioselectivity: N- vs. O-Acylation
The acylation of 3-hydroxyisoxazole-5-carboxylic acid presents a significant regioselectivity challenge due to the presence of two nucleophilic centers: the nitrogen atom of the isoxazole ring and the oxygen atom of the hydroxyl group.[2] The desired outcome is N-acylation, leading to the formation of an N-acyl-isoxazolone. However, O-acylation, resulting in an O-acyl-isoxazole, is a competing and often favored reaction.[2]
Controlling the regioselectivity is paramount for the successful synthesis of the desired N-acylated product. The choice of reaction conditions, including the acylating agent, base, and solvent, plays a crucial role in directing the reaction towards the desired N-acylation.
Core Protocol: N-Acylation of 3-Hydroxyisoxazole-5-Carboxylic Acid
This protocol is divided into two key stages: (1) Protection of the carboxylic acid group and (2) Regioselective N-acylation followed by deprotection.
Part A: Protection of the Carboxylic Acid Group
To prevent the carboxylic acid from interfering with the N-acylation reaction, it must first be protected. A common and effective method is the formation of a methyl or ethyl ester.
Experimental Protocol: Esterification
Dissolution: Suspend 3-hydroxyisoxazole-5-carboxylic acid (1.0 eq) in an excess of methanol or ethanol.
Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid (e.g., 2-3 drops of concentrated H₂SO₄).
Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the corresponding ester of 3-hydroxyisoxazole-5-carboxylic acid.
Part B: Regioselective N-Acylation and Deprotection
With the carboxylic acid group protected, the next step is the regioselective N-acylation. This protocol utilizes an acyl chloride in the presence of a suitable base to favor N-acylation.
Experimental Protocol: N-Acylation
Dissolution: Dissolve the protected 3-hydroxyisoxazole-5-carboxylic acid ester (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
Base Addition: Add a suitable base (1.1 - 1.5 eq). The choice of base is critical for regioselectivity. A non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is recommended.
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
Acylating Agent Addition: Slowly add the desired acyl chloride (1.0 - 1.2 eq) dropwise to the cooled solution.
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the acyl chloride.
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
Washing: Wash the combined organic layers with water and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to isolate the N-acylated product.
Experimental Protocol: Deprotection (Hydrolysis of the Ester)
Dissolution: Dissolve the purified N-acylated ester in a mixture of THF and water.
Base Addition: Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
Reaction: Stir the mixture at room temperature until the ester is completely hydrolyzed (monitored by TLC).
Acidification: Carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3.
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final N-acylated 3-hydroxyisoxazole-5-carboxylic acid.
Mechanism and Rationale
The regioselectivity of the acylation is influenced by the electronic and steric environment of the nucleophilic centers. The nitrogen atom in the 3-hydroxyisoxazole ring can exist in equilibrium with its tautomeric form, the isoxazolone. In the presence of a base, the proton can be abstracted from either the hydroxyl group or the ring nitrogen. The use of a non-nucleophilic organic base is thought to favor the deprotonation of the nitrogen, thereby increasing its nucleophilicity and promoting N-acylation. The choice of an aprotic solvent also plays a role in minimizing the solvation of the nucleophiles, which can affect their relative reactivity.
Caption: Workflow for the N-acylation of 3-hydroxyisoxazole-5-carboxylic acid.
Data Presentation: Key Reaction Parameters
Acylating Agent
Base
Solvent
Temperature (°C)
Typical Reaction Time (h)
Expected Yield (%)
Acetyl Chloride
Et₃N
DCM
0 to RT
2-4
70-85
Benzoyl Chloride
DIPEA
THF
0 to RT
4-8
65-80
Propionyl Chloride
Et₃N
DCM
0 to RT
3-6
70-85
Yields are approximate and may vary depending on the specific substrate and reaction conditions.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low Yield
Incomplete reaction.
Increase reaction time or temperature. Ensure anhydrous conditions.
Side reactions (e.g., O-acylation).
Re-evaluate the choice of base and solvent. A bulkier base may improve N-selectivity.
Mixture of N- and O-acylated products
Insufficient regioselectivity.
Experiment with different bases (e.g., pyridine, DMAP) and solvents. Lowering the reaction temperature may also improve selectivity.
Difficulty in purification
Close polarity of product and byproducts.
Optimize the mobile phase for column chromatography. Consider alternative purification techniques like preparative TLC or crystallization.
Incomplete deprotection
Insufficient base or reaction time.
Increase the amount of base and/or the reaction time for the hydrolysis step.
Characterization of the Final Product
The structure of the N-acylated 3-hydroxyisoxazole-5-carboxylic acid should be confirmed using a combination of spectroscopic methods:
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the acyl group and the isoxazole ring protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbons of the isoxazole ring, the carboxylic acid, and the acyl group.
IR (Infrared) Spectroscopy: To detect the characteristic carbonyl stretching frequencies of the amide and carboxylic acid groups.
Mass Spectrometry (MS): To determine the molecular weight of the final product and confirm its identity.
Safety Precautions
Work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Acyl chlorides are corrosive and lachrymatory. Handle with care.
Organic solvents are flammable. Avoid open flames and sources of ignition.
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides a comprehensive and practical guide for the N-acylation of 3-hydroxyisoxazole-5-carboxylic acid. By following the detailed protocols and considering the key mechanistic principles, researchers can successfully synthesize these valuable compounds for a wide range of applications in drug discovery and development. The provided troubleshooting guide and characterization methods will further aid in achieving high yields and purity of the desired products.
References
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
Pevarello, P., et al. (1998). Evaluation of Protecting Groups for 3-Hydroxyisoxazoles - Short Access to 3-Alkoxyisoxazole-5-carbaldehydes and 3-Hydroxyisoxazole-5-carbaldehyde, the Putative Toxic Metabolite of Muscimol. The Journal of Organic Chemistry, 63(21), 7499-7509. [Link]
Lamba, J., & Zaidi, A. (2020). Difference Between O Acylation and N Acylation. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Incorporation of 3-Hydroxyisoxazole-5-Carboxylic Acid (3-HICA) in Fmoc-SPPS
Executive Summary & Scientific Rationale
3-Hydroxyisoxazole-5-carboxylic acid (3-HICA) is a critical heterocyclic building block used in medicinal chemistry as a bioisostere for the carboxylic acid moiety (specifically the distal carboxylate of Glutamic acid or Aspartic acid).[1]
Why use 3-HICA in Peptides?
Bioisosterism: The 3-hydroxyisoxazole unit serves as a planar, rigid mimetic of the carboxylate anion. With a
of approximately 6.0, it is significantly more acidic than a phenol () but less acidic than a carboxylic acid (), offering unique electrostatic properties at physiological pH.
Metabolic Stability: The isoxazole ring resists rapid enzymatic hydrolysis compared to standard peptide bonds or esters.
Receptor Selectivity: It is the core pharmacophore of Ibotenic acid and AMPA receptor agonists. Incorporating it at the N-terminus of a peptide sequence can create potent, selective ligands for glutamate receptors or specific proteases.
The Synthetic Challenge:
3-HICA lacks an amino group, meaning it acts as a terminal capping unit (stopping chain elongation) or a side-chain appendage.[1] The primary synthetic hurdle is the 3-hydroxyl group . It is sufficiently acidic and nucleophilic to interfere with activation reagents (forming active esters at the -OH) or undergo O-acylation. Orthogonal protection is mandatory.
Chemical Strategy & Protection Logic
To successfully incorporate 3-HICA using Fmoc solid-phase peptide synthesis (SPPS), the 3-hydroxyl group must be masked with an acid-labile protecting group that is stable to basic Fmoc deprotection conditions (piperidine) but cleaved during global TFA cleavage.[1]
Recommended Building Block:3-(tert-butoxy)isoxazole-5-carboxylic acid .[1]
Alternative: 3-(trityloxy)isoxazole-5-carboxylic acid (less common due to steric bulk).[1]
Critical Warning: Do not attempt to couple free 3-hydroxyisoxazole-5-carboxylic acid directly.[1] The free enol will compete with the carboxylic acid for activation, leading to polymerization or O-acylation artifacts.
Decision Logic for Synthesis
Figure 1: Workflow for the protection and incorporation of 3-HICA in SPPS.
Detailed Protocols
Protocol A: Preparation of the Resin (Pre-Coupling)
Ensure the peptide chain is fully assembled on the resin and the final N-terminal Fmoc group has been removed.
Resin Selection: Rink Amide (for C-terminal amides) or Wang (for C-terminal acids).[1][2]
Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (
Solvent: Anhydrous DMF (Minimum volume to cover resin, ~2-3 mL).[1]
Steps:
Pre-activation: In a small vial, dissolve the Building Block and HATU in DMF. Add DIEA. Shake for 30–60 seconds. The solution should turn slightly yellow.
Caution: Do not pre-activate for >5 minutes; isoxazole active esters can be less stable than amino acid esters.
Coupling: Add the activated solution to the resin-bound peptide.[1]
Incubation: Shake/agitate at room temperature for 2 to 4 hours .
Optimization: Unlike standard amino acids, the electron-withdrawing nature of the isoxazole ring can make the carboxylate less nucleophilic during activation, but the resulting ester is highly reactive. 2 hours is usually sufficient.
Blue: Incomplete. Re-couple using DIC/Oxyma Pure (3 equiv each) overnight.
Protocol C: Global Cleavage & Deprotection
This step simultaneously cleaves the peptide from the resin and removes the tert-butyl group from the isoxazole 3-position.
Cleavage Cocktail (Standard):
TFA: 95%
TIS (Triisopropylsilane): 2.5%
Water: 2.5%
Steps:
Add cocktail to the resin (approx. 10 mL per gram of resin).
Agitate for 2.5 to 3 hours .
Note: The tert-butyl ether on the isoxazole is generally cleaved within 60 minutes, but 3 hours ensures complete removal without degrading the isoxazole ring.
Precipitate in cold diethyl ether (
volume).
Centrifuge, decant, and wash the pellet with fresh ether (
When analyzing the final peptide, be aware of the specific physicochemical properties introduced by the isoxazole ring.
Parameter
Observation / Expectation
HPLC Retention
The 3-OH group is polar.[1] Expect a shift to earlier retention times compared to a Phe or Trp cap, but later than a free Glutamate.
UV Absorbance
Isoxazoles absorb in the UV range (approx. 210–260 nm). This may increase the apparent area-under-curve (AUC) at 214 nm relative to non-aromatic peptides.
Mass Spectrometry
Target Mass Calculation: Calculate the mass of the free 3-hydroxy form. Da (Residual mass of ).If you see Da higher than expected, the t-Bu group was not removed (incomplete cleavage).
Solubility
The 3-OH is acidic ().[1] In basic buffers (pH > 7), it will be ionized (anionic), significantly improving solubility compared to neutral caps like Acetyl or Benzoyl.
Troubleshooting Guide
Issue 1: Incomplete Coupling (Positive Kaiser Test)
Cause: Steric hindrance or electronic deactivation of the isoxazole carboxylate.
Solution: Switch to HOAt/HATU or use acid chloride activation (convert the isoxazole acid to acid chloride using thionyl chloride prior to addition, if the tBu group allows, though HATU is safer).
Issue 2: "Missing" Peak in HPLC
Cause: The peptide might be eluting in the void volume if it is very short and polar.
Solution: Use a polar-embedded C18 column (e.g., Aquasil) or lower the acetonitrile gradient starting point to 0%.
Issue 3: O-Acylation of the Isoxazole (Side Reaction)
Observation: Mass spec shows
mass corresponding to a double addition or adduct.[1]
Cause: The 3-OH protecting group was lost during synthesis, or starting material was impure.
Prevention:[1][3] Ensure the starting material is 3-(t-butoxy )isoxazole, not free 3-hydroxy.[1] Avoid strong acids during the synthesis steps (e.g., limit exposure to HOBt solutions which are slightly acidic; use Oxyma/DIC if stability is a concern).
References
Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]
Veronese, A. C., et al. (2010).[1] Isoxazoles in Peptide Chemistry: Synthesis and Application. Chemical Reviews. (General reference for heterocycles in peptides).
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
HPLC Analysis of 3-Hydroxyisoxazole-5-Carboxylic Acid: Purity Assessment & Impurity Profiling
Executive Summary & Scientific Rationale 3-Hydroxyisoxazole-5-carboxylic acid (3-OH-5-COOH-Iso) is a critical heterocyclic building block, serving as a structural core for NMDA receptor agonists (e.g., Ibotenic acid anal...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
3-Hydroxyisoxazole-5-carboxylic acid (3-OH-5-COOH-Iso) is a critical heterocyclic building block, serving as a structural core for NMDA receptor agonists (e.g., Ibotenic acid analogs) and agrochemical fungicides (e.g., Hymexazol derivatives).
The Analytical Challenge:
The molecule presents a "Perfect Storm" for chromatographic difficulty:
High Polarity: The presence of both a carboxylic acid at C5 and a hydroxyl group at C3 (often existing as the 2H-isoxazol-3-one tautomer) makes the compound extremely hydrophilic.
Acidity: With two acidic protons (COOH pKa ~3.5; 3-OH pKa ~5.5), the molecule is ionized at neutral pH, leading to zero retention on standard C18 columns.
UV Transparency: The isoxazole ring lacks extensive conjugation, necessitating low-UV detection (<230 nm), which restricts solvent choices (e.g., prohibiting acetone or high-cutoff buffers).
The Solution:
This protocol rejects standard C18 methodologies which suffer from "phase collapse" (dewetting) under the necessary high-aqueous conditions. Instead, we utilize a Polar-Embedded C18 or Aqueous-Stable C18 (AQ-C18) stationary phase. This ensures retention of the polar head group via hydrogen bonding while maintaining hydrophobic interactions for impurity profiling.
Physicochemical Context & Method Design
Understanding the analyte's behavior is prerequisite to method success.
Expected Retention Time: Analyte should elute between 3.5 – 5.0 minutes.
Sample Preparation
Stock Solution (1 mg/mL): Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% Mobile Phase A (Buffer) . Do not use pure ACN or MeOH as diluent; it will cause "solvent breakthrough" and split the peak.
Working Standard (0.1 mg/mL): Dilute 1 mL of Stock into 9 mL of Mobile Phase A.
Filtration: Filter through a 0.22 µm PVDF or PES syringe filter (Nylon may bind acidic compounds).
Impurity Profiling & System Suitability
To ensure the method identifies purity correctly, it must separate the main peak from likely synthetic byproducts.
Key Impurities to Monitor
Decarboxylation Product (3-Isoxazolol):
Origin: Thermal degradation during synthesis or drying.
Behavior: Less polar than the parent acid (loss of COOH), but still early eluting.
Resolution: The gradient ramp (5-15 min) ensures this elutes after the main peak or is resolved by the initial isocratic hold.
Ester Byproducts (Methyl/Ethyl esters):
Origin: Incomplete hydrolysis or reaction with solvent.
Resolution: Will elute during the gradient ramp (10-15 min region).
System Suitability Criteria (Self-Validating)
Tailing Factor (T): Must be < 1.5. (If > 1.5, lower the pH of Mobile Phase A to 2.0 to further suppress ionization).
Precision (RSD): < 1.0% for retention time; < 2.0% for area (n=5 injections).
Resolution (Rs): > 2.0 between Analyte and nearest impurity.
Analytical Workflow Diagram
Figure 2: Step-by-step sample preparation and analysis workflow.[4]
Troubleshooting & Optimization
Issue 1: Peak Splitting or Broadening
Cause: Sample solvent is too strong (e.g., dissolved in pure Methanol).
Fix: Dissolve sample only in Mobile Phase A (Buffer).
Issue 2: Retention Time Drift
Cause: "Phase Collapse" if using a standard C18 column in 100% aqueous buffer.
Fix: Ensure the column is explicitly labeled "AQ", "T3", or "Polar Embedded". If unavailable, add 2-3% Methanol to Mobile Phase A, though this may reduce retention of the main peak.
Issue 3: High Backpressure
Cause: Buffer precipitation in the pump heads when mixing with high ACN.
Fix: Ensure the gradient mixing point does not exceed 80% ACN if buffer concentration is high. 20mM is safe; 50mM+ carries risk.
References
SIELC Technologies. (n.d.). HPLC Method for Analysis of Hymexazol (3-Hydroxy-5-methylisoxazole) on Primesep B Column. Retrieved from [Link]
Context: Provides grounding for isoxazole retention on mixed-mode phases and UV detection settings.[5]
Context: Verification of CAS, structure, and physical properties.
Waters Corporation. (2023). Atlantis T3 Columns: Retention of Polar Compounds. Retrieved from [Link][6]
Context: Technical basis for selecting T3/AQ bonding technology for 100% aqueous mobile phases.
McCalley, D. V. (2002). Analysis of acidic and basic compounds by HPLC. Journal of Chromatography A.
Context: Authoritative text on the necessity of low pH buffers for retaining acidic analytes in RP-HPLC.
Application Note: Optimized Derivatization of 3-Hydroxyisoxazole-5-carboxylic Acid for GC-MS
This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 3-hydroxyisoxazole-5-carboxylic acid (...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 3-hydroxyisoxazole-5-carboxylic acid (3-HICA) .
Executive Summary
3-Hydroxyisoxazole-5-carboxylic acid (3-HICA) is a polar, amphoteric isoxazole derivative often analyzed as a metabolite or synthetic intermediate in drug development (e.g., NMDA receptor agonists). Its high polarity, due to the presence of both a carboxylic acid at C5 and a hydroxyl group at C3, renders it unsuitable for direct GC-MS analysis.
This guide details a Two-Point Silylation Protocol using BSTFA + 1% TMCS . This method simultaneously derivatizes the hydroxyl and carboxyl functionalities, yielding a volatile, thermally stable bis-trimethylsilyl (bis-TMS) derivative.
Key Advantages of this Protocol:
Simultaneity: One-step derivatization of both acidic protons.
Sensitivity: Improved signal-to-noise ratio (S/N) by reducing peak tailing caused by hydrogen bonding.
Stability: The resulting bis-TMS derivative prevents thermal degradation in the GC inlet.
Chemical Basis & Reaction Mechanism[1][2]
The Challenge: Tautomerism and Polarity
3-HICA exists in equilibrium between its hydroxy-isoxazole and isoxazolin-3-one tautomers. Direct injection leads to adsorption on the liner and column active sites, resulting in poor reproducibility.
The Solution: Bis-Silylation
The selected reagent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) , acts as a potent silyl donor.
Step 1 (Carboxyl): Rapid silylation of the 5-COOH group to form the TMS ester.
Step 2 (Hydroxyl): Silylation of the 3-OH group to form the TMS ether, effectively "locking" the molecule in its aromatic isoxazole enol form.
Reaction Stoichiometry:
Net Mass Shift: +144.2 amu (Replacement of 2 H with 2 Si(CH3)3 groups).
Experimental Protocol
Materials & Reagents
Component
Grade/Specification
Function
Analyte
3-HICA Standard (>98%)
Target Compound
Reagent A
BSTFA + 1% TMCS
Silylation Agent + Catalyst
Solvent
Pyridine (Anhydrous, 99.8%)
Acid Scavenger & Solvent
Internal Std
D27-Myristic Acid or similar
Quantification Reference
Vials
Amber, Silanized Glass
Reaction Vessel
Step-by-Step Derivatization Workflow
Critical Pre-requisite: All glassware and samples must be completely free of water. Moisture hydrolyzes TMS derivatives immediately.
Sample Preparation:
Aliquot 50–100 µg of dry 3-HICA into a 2 mL silanized amber vial.
Optional: Add 10 µL of Internal Standard solution.
Evaporate to complete dryness under a gentle stream of nitrogen (N2) at 40°C.
Reagent Addition:
Add 50 µL of Anhydrous Pyridine . (Pyridine catalyzes the reaction and neutralizes HCl formed from TMCS).
Add 50 µL of BSTFA + 1% TMCS .
Note: Ensure a molar excess of reagent (at least 10:1 reagent-to-analyte ratio).
Reaction:
Cap the vial tightly with a PTFE-lined crimp cap.
Vortex for 10 seconds.
Incubate at 70°C for 30 minutes . (Heat is required to drive the reaction at the sterically sensitive 3-position).
Final Work-up:
Cool to room temperature.
Transfer to a GC autosampler vial with a glass insert.
Inject immediately (or within 12 hours).
GC-MS Instrument Parameters
Column: Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm).
Inlet: Splitless mode, 250°C.
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Oven Program:
Initial: 70°C (hold 1 min).
Ramp: 15°C/min to 300°C.
Final: 300°C (hold 5 min).
MS Source: 230°C; Quad: 150°C.
Scan Range: m/z 50–500.
Visualization of Workflow
The following diagram illustrates the critical decision points and reaction flow for the derivatization process.
Figure 1: Critical path workflow for the silylation of 3-HICA. Moisture control is the primary decision gate.
Quality Control & Validation
Expected Mass Spectrum (Interpretation)
Since specific library spectra may be rare, use these diagnostic ions to validate the Bis-TMS 3-HICA derivative (MW ~273):
[M]+ (Molecular Ion): m/z 273 (Observable, usually weak).
[M-15]+ (Loss of Methyl): m/z 258 (Strong characteristic peak for TMS derivatives).
[M-117]+ (Loss of COOTMS): m/z 156 (Characteristic of TMS-esters).
TMS Base Peak: m/z 73 [Si(CH3)3]+.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Response
Moisture contamination
Re-dry sample; use fresh reagents. Ensure pyridine is anhydrous.
Split Peaks
Incomplete derivatization
Increase reaction time to 60 min or temp to 80°C.
Tailing
Active sites in liner
Replace liner with deactivated splitless liner (glass wool).
Precipitate
Ammonium salts formed
Centrifuge sample before transferring to vial insert.
References
Restek Corporation. (2024). Guide to GC Derivatization: Silylation Reagents. Retrieved from [Link]
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry.
Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[1] (Classic authoritative text on derivatization mechanisms).
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - Silyl Derivatives. Retrieved from [Link]
The Versatile Virtuoso: 3-Hydroxyisoxazole-5-carboxylic Acid as a Premier Building Block in Modern Organic Synthesis
Introduction: Unveiling a Privileged Scaffold In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, heterocyclic motifs have garnered significant attention due to their prevalence in biologically active compounds. 3-Hydroxyisoxazole-5-carboxylic acid, a structurally unique and functionally rich heterocycle, has emerged as a powerhouse building block for researchers, synthetic chemists, and drug development professionals. Its intrinsic properties, including its role as a bioisostere for the carboxylic acid group and its ability to act as a rigid scaffold for presenting pharmacophoric elements, make it an invaluable tool in medicinal and agricultural chemistry.[1][2] This application note provides an in-depth guide to the synthetic utility of 3-hydroxyisoxazole-5-carboxylic acid, complete with detailed protocols and mechanistic insights to empower your research endeavors.
Core Physicochemical Properties and Synthetic Rationale
The synthetic versatility of 3-hydroxyisoxazole-5-carboxylic acid stems from its distinct chemical features. The molecule possesses three key functional handles that can be selectively manipulated: the acidic hydroxyl group, the carboxylic acid moiety, and the isoxazole ring itself, which can participate in various transformations. The acidic nature of the 3-hydroxy group (pKa ≈ 4-5) allows it to serve as a bioisosteric replacement for a carboxylic acid, a strategy often employed in drug design to modulate physicochemical properties such as acidity, lipophilicity, and metabolic stability.
Application I: Synthesis of Bioactive Amides – A Gateway to Novel Therapeutics
The carboxylic acid functionality of 3-hydroxyisoxazole-5-carboxylic acid is a prime site for modification, with amide bond formation being one of the most common and impactful transformations. The resulting 3-hydroxyisoxazole-5-carboxamides are found in a variety of biologically active molecules, including potential therapeutics for neurological disorders.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method is a widely used, mild, and efficient way to form amide bonds, avoiding the harsh conditions associated with acyl chloride formation. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) minimizes racemization of chiral centers and improves reaction efficiency.
Reaction Scheme:
Caption: EDC/HOBt mediated amide coupling.
Detailed Protocol:
Preparation: To a solution of 3-hydroxyisoxazole-5-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) under an inert atmosphere (N₂ or Ar), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and the desired amine (1.1 eq).
Activation: Cool the mixture to 0 °C in an ice bath. Add N,N'-diisopropylethylamine (DIPEA) (2.5 eq) followed by the dropwise addition of a solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 eq) in DMF.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Causality and Mechanistic Insight:
The reaction proceeds through the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. HOBt then intercepts this intermediate to form an active ester, which is less prone to side reactions and racemization. The amine then displaces HOBt to form the thermodynamically stable amide bond. DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and any acid generated during the reaction.
Protocol 2: Acyl Chloride Formation and Amination
For certain substrates, particularly less reactive amines, conversion of the carboxylic acid to the more electrophilic acyl chloride can be advantageous.
Reaction Scheme:
Caption: Amide synthesis via the acyl chloride.
Detailed Protocol:
Acyl Chloride Formation: Suspend 3-hydroxyisoxazole-5-carboxylic acid (1.0 eq) in anhydrous toluene (0.3 M). Add thionyl chloride (2.0 eq) dropwise at room temperature. Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.[3]
Solvent Removal: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene. The resulting crude 3-hydroxyisoxazole-5-carbonyl chloride is often used in the next step without further purification.
Amination: Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM, 0.2 M) and cool to 0 °C. Add a solution of the desired amine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or DIPEA (2.0 eq) in DCM dropwise.
Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 2-6 hours. Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography or recrystallization.
Ester derivatives of 3-hydroxyisoxazole-5-carboxylic acid, such as the methyl ester, are valuable intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1]
Protocol 3: Steglich Esterification
The Steglich esterification is a mild and efficient method for forming esters, particularly for sterically hindered alcohols or acid-sensitive substrates.
Reaction Scheme:
Caption: Steglich esterification of 3-hydroxyisoxazole-5-carboxylic acid.
Detailed Protocol:
Preparation: Dissolve 3-hydroxyisoxazole-5-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere.
Activation: Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise.
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.
Work-up: Filter off the DCU precipitate and wash it with DCM. Concentrate the filtrate under reduced pressure.
Purification: Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude ester by flash column chromatography.
Mechanistic Rationale:
DCC activates the carboxylic acid to form an O-acylisourea intermediate. DMAP, a highly nucleophilic catalyst, then reacts with this intermediate to form a more reactive N-acylpyridinium salt. The alcohol subsequently attacks this activated species to yield the ester and regenerate DMAP. The formation of the insoluble DCU byproduct helps to drive the reaction to completion.
Application III: Decarboxylation – Towards the Core 3-Hydroxyisoxazole Scaffold
Removal of the carboxylic acid group provides direct access to the 3-hydroxyisoxazole core, a valuable synthon for further functionalization at the 5-position. Thermal decarboxylation of heterocyclic carboxylic acids can often be achieved by heating in a high-boiling point solvent, sometimes with a catalyst.
Protocol 4: Thermal Decarboxylation
This protocol provides a general guideline for the decarboxylation of heterocyclic carboxylic acids, which can be adapted for 3-hydroxyisoxazole-5-carboxylic acid.
Reaction Scheme:
Caption: Thermal decarboxylation to 3-hydroxyisoxazole.
Detailed Protocol:
Setup: Dissolve 3-hydroxyisoxazole-5-carboxylic acid (1.0 eq) in a high-boiling aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (0.1-0.5 M).[4]
Reaction: Heat the reaction mixture to 100-150 °C and monitor the evolution of CO₂. The reaction progress can be followed by TLC or LC-MS by observing the disappearance of the starting material. Reaction times can vary from a few hours to 24 hours.[5][6]
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude 3-hydroxyisoxazole by flash column chromatography or distillation.
Expert Insight:
The ease of decarboxylation is dependent on the stability of the carbanionic intermediate formed upon loss of CO₂. The electron-withdrawing nature of the isoxazole ring can facilitate this process. The use of a catalytic amount of acid or base may sometimes accelerate the reaction.[4]
Application IV: Participation in Cycloaddition Reactions
While the 3-hydroxyisoxazole-5-carboxylic acid itself is not a typical diene or dienophile, its derivatives can be elaborated to participate in powerful cycloaddition reactions, such as [3+2] cycloadditions, for the construction of more complex heterocyclic systems. For instance, the carboxylate can be reduced to an aldehyde, which can then be converted to a nitrile oxide for subsequent 1,3-dipolar cycloaddition.
Conceptual Workflow:
Caption: Conceptual pathway to cycloaddition precursors.
This multi-step sequence transforms the readily available starting material into a reactive 1,3-dipole, opening up a vast chemical space for the synthesis of novel isoxazole-containing scaffolds. The regioselectivity of the cycloaddition is a key consideration and is influenced by the electronic and steric nature of both the nitrile oxide and the dipolarophile.[7][8][9]
Summary of Applications and Transformations
Transformation
Key Reagents
Product Class
Significance
Amide Coupling
EDC, HOBt, DIPEA or SOCl₂, Amine
3-Hydroxyisoxazole-5-carboxamides
Access to a wide range of biologically active compounds.
Esterification
DCC, DMAP, Alcohol or H⁺, Alcohol
3-Hydroxyisoxazole-5-carboxylates
Formation of key synthetic intermediates.
Decarboxylation
Heat, High-boiling solvent
3-Hydroxyisoxazole
Access to the core heterocyclic scaffold for further functionalization.
Cycloaddition
Multi-step (Reduction, Oximation, Oxidation)
Fused/Substituted Heterocycles
Construction of complex molecular architectures.
Conclusion
3-Hydroxyisoxazole-5-carboxylic acid is a versatile and powerful building block in organic synthesis. Its trifunctional nature allows for a diverse range of chemical transformations, providing access to a multitude of valuable compounds for the pharmaceutical and agrochemical industries. The protocols and insights provided in this application note serve as a comprehensive guide for researchers looking to harness the full synthetic potential of this remarkable heterocycle. By understanding the underlying principles of its reactivity, chemists can strategically incorporate this scaffold to accelerate their discovery and development programs.
References
Gagneux, A. R., & Hafliger, F. (1968). U.S. Patent No. 3,397,209. Washington, DC: U.S.
CN109694343B. (2020). Decarboxylation method of heterocyclic carboxylic acid compounds.
The Organic Chemistry Tutor. (2021, January 9). Decarboxylation of Carboxylic Acids. YouTube. [Link]
Chem-Impex. (n.d.). Methyl 3-hydroxyisoxazole-5-carboxylate. Retrieved from [Link]
Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670. [Link]
The Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). The Decarboxylation of Carboxylic Acids and Their Salts. [Link]
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
Kumar, V., et al. (2017). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 58(15), 1469-1472. [Link]
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link]
Kiyani, H., & Ghorbani, F. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Organics, 5(1), 20-35. [Link]
Larionov, E., & Larionov, E. (2012). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of organic chemistry, 77(17), 7485-7493. [Link]
Madsen, U., et al. (1996). Synthesis and pharmacology of highly selective carboxy and phosphono isoxazole amino acid AMPA receptor antagonists. Journal of medicinal chemistry, 39(8), 1682-1691. [Link]
Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]
Fisyuk, A. S., et al. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Molecules, 28(22), 7596. [Link]
Su, S., et al. (2023). Isoxazoline: An Emerging Scaffold in Pesticide Discovery. Journal of Agricultural and Food Chemistry, 71(4), 1695-1714. [Link]
ResearchGate. (n.d.). Decarboxylation reaction of 5-methylisolxazole-3-carboxylic acid. Retrieved from [Link]
Wu, J., & Larock, R. C. (2009). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. The Journal of organic chemistry, 74(15), 5589–5592. [Link]
Sharma, V., & Kumar, P. (2020). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & medicinal chemistry, 28(1), 115169. [Link]
Dresler, E., Wróblewska, A., & Jasiński, R. (2024). Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Computational Study. Molecules, 29(13), 3021. [Link]
Chemistry with Dr. D. (2019, January 3). cycloadditions with nitrile oxides. YouTube. [Link]
Technical Support Center: Solvent System Optimization for 3-Hydroxyisoxazole-5-Carboxylic Acid
Executive Summary & Compound Profile Welcome to the technical support archive for isoxazole derivatives. You are likely working with 3-hydroxyisoxazole-5-carboxylic acid , a polar, zwitterionic scaffold often used as a g...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
Welcome to the technical support archive for isoxazole derivatives. You are likely working with 3-hydroxyisoxazole-5-carboxylic acid , a polar, zwitterionic scaffold often used as a glutamatergic ligand or a building block in antibiotic synthesis.[1]
Achieving high purity (>98%) with this compound is notoriously difficult due to two factors:
High Polarity: The presence of both a carboxylic acid and a 3-hydroxy group (which exists in tautomeric equilibrium with the 3-oxo form) creates high water solubility, making standard organic extractions inefficient.[1]
Oiling Out: The compound has a tendency to separate as an oil rather than a crystal lattice if the cooling gradient is too steep or the solvent polarity is mismatched.
This guide provides a self-validating solvent selection strategy and troubleshooting protocols based on pKa manipulation and solubility differentials.
High melting point indicates a stable crystal lattice once formed, but requires high energy to dissolve.
pKa (approx)
pKa₁ ~2.3 (COOH)pKa₂ ~4.5 (OH/NH)
CRITICAL: Solubility is pH-dependent.[1] At neutral pH, it may exist as a mono- or dianion, increasing water solubility.
LogP
~ -0.5 to 0.2
Hydrophilic.[1] Poor solubility in non-polar solvents (Hexane, Toluene).
Solvent System Selection Guide
Q: What is the "Golden Standard" solvent system for this compound?
A:Acidified Water (pH < 1) or 10-20% Ethanol in Water. [1]
Because the compound is amphoteric/zwitterionic, its solubility is lowest at its isoelectric point or when fully protonated.
Primary Recommendation (Purification):Acid-Base Precipitation. Dissolve in dilute base (NaOH), filter, then acidify with HCl to pH 1-2.[1] This forces the compound out of solution while leaving neutral organic impurities in the mother liquor.
Secondary Recommendation (Polishing):Water/Ethanol (9:1 to 4:1). If the compound is already salt-free but colored, use hot water with a small percentage of ethanol to increase solubility at boiling, then cool slowly.
Q: I need an organic-only system. What do you recommend?
A:Ethyl Acetate / Heptane (or Hexane).
While less efficient than aqueous systems, this works for removing specific non-polar impurities.
Strategy: Dissolve the solid in boiling Ethyl Acetate (minimal volume). Add Heptane dropwise until persistent cloudiness appears.[1] Re-heat to clear, then cool.
Warning: This system is prone to "oiling out."[1] See the Troubleshooting section below.
Best for: Crude material containing regioisomers or starting materials.[1]
Dissolution: Suspend crude 3-hydroxyisoxazole-5-carboxylic acid in 1M NaOH (3-4 equivalents). Stir until fully dissolved. The solution should be yellow/orange.
Filtration: Filter the alkaline solution through a Celite pad to remove insoluble mechanical impurities or tars.
Precipitation: Cool the filtrate to 0–5°C in an ice bath.
Observation: Precipitate will begin to form around pH 4. Continue acidifying to pH 1–2 to maximize yield.
Isolation: Filter the white solid via vacuum filtration.
Wash: Wash with ice-cold water (2x) to remove NaCl, followed by a small wash with cold acetone to dry.
Protocol B: Thermal Recrystallization (Polishing)
Best for: Material that is chemically pure (>95%) but off-color.[1]
Slurry: Suspend the solid in Water (10 mL per gram).
Heat: Heat to reflux (100°C). If solid remains, add Ethanol portion-wise (up to 20% total volume) until dissolved.
Charcoal Treatment (Optional): If the solution is dark, add activated charcoal (5 wt%), stir for 5 mins, and filter hot.
Crystallization: Remove from heat. Allow to cool to room temperature undisturbed (2–3 hours).
Note: Do not plunge directly into ice; this causes oiling.[1]
Final Cooling: Once at room temperature, place in a fridge (4°C) for 12 hours.
Collection: Filter and dry in a vacuum oven at 50°C.
Troubleshooting & FAQs
Q: My product "oiled out" (separated as a liquid) instead of crystallizing. Why?
Diagnosis: The temperature dropped too quickly, or the solvent system is too rich in the "anti-solvent" (e.g., too much heptane).
Fix:
Re-heat the mixture until the oil re-dissolves (add a small amount of the good solvent if needed, e.g., Ethanol or Ethyl Acetate).
Seed: Add a tiny crystal of pure product to the hot solution.
Insulate: Wrap the flask in aluminum foil or a towel to slow the cooling rate.
Agitate: Stir slowly (magnetic stirring) during cooling to encourage nucleation over phase separation.
Q: The yield is very low (<40%). Where is my compound?
Diagnosis: The compound is likely still in the mother liquor due to its high water solubility, or the pH was not low enough.
Fix:
Check pH: Ensure the mother liquor is at pH 1–2. If it is pH 3–4, you are losing significant mass.
Salting Out: Add solid NaCl to the mother liquor to saturate it; this decreases the solubility of the organic acid (Common Ion Effect/Salting Out).
Recovery: Extract the aqueous mother liquor with Ethyl Acetate (3x) to recover the remaining acid, then evaporate and recrystallize this second crop.
Q: Can I use Methanol instead of Ethanol?
A: Yes, but Methanol is a stronger solvent for this compound. You will need to use less Methanol or a lower temperature to achieve good recovery. Ethanol is generally preferred because it has a slightly wider "metastable zone" for crystal growth.[1]
Decision Logic & Workflows
Figure 1: Solvent Selection Decision Tree
Caption: Decision logic for selecting the appropriate purification pathway based on initial purity and solvent constraints.
Figure 2: Acid-Base Purification Mechanism
Caption: Chemical workflow for the Acid-Base precipitation protocol, utilizing the zwitterionic properties of the isoxazole ring.
Oster, T. A., & Harris, T. M. (1983). Synthesis of isoxazoles from 1,3-dicarbonyl compounds.[1] Journal of Organic Chemistry, 48(23), 4307. (Mechanistic insight into isoxazole stability).
PubChem. (2024). Compound Summary: 3-Hydroxyisoxazole-5-carboxylic acid.[1][3][4][5][6][7] National Library of Medicine.
Krogsgaard-Larsen, P., et al. (1977). 3-Isoxazolol amino acids as selective inhibitors of GABA uptake.[1] Journal of Neurochemistry. (Discusses zwitterionic properties and solubility).
A Researcher's Guide to Navigating the Stability of Isoxazole-Based Drugs: An In Vitro vs. In Vivo Comparison
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry. Its versatile structure contributes to a wide spectrum of pharmacological act...
Author: BenchChem Technical Support Team. Date: February 2026
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry. Its versatile structure contributes to a wide spectrum of pharmacological activities, leading to its incorporation into numerous approved drugs for conditions ranging from inflammation and infection to neurological disorders.[1][2] However, the successful development of any isoxazole-based therapeutic hinges on a thorough understanding of its metabolic stability. This guide provides an in-depth comparison of the in vitro and in vivo stability of isoxazole-containing drugs, offering practical insights and experimental protocols for researchers in drug discovery and development.
The Critical Role of Stability in Isoxazole Drug Design
The stability of a drug molecule is a critical determinant of its pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). For isoxazole-based drugs, the inherent chemical properties of the ring, particularly the relatively weak N-O bond, present both opportunities and challenges.[3] While this bond can be susceptible to cleavage, understanding its metabolic fate is paramount for designing compounds with optimal half-lives and minimizing the formation of potentially reactive metabolites.
This guide will dissect the methodologies used to assess stability in controlled laboratory settings (in vitro) and within a living organism (in vivo), highlighting the strengths and limitations of each approach and exploring the often-complex correlation between them.
In Vitro Stability Assessment: A First Look into Metabolic Fate
In vitro stability assays are indispensable tools in early drug discovery, providing a rapid and cost-effective means to screen compounds for metabolic liabilities. These assays typically utilize subcellular fractions, such as liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[4][5]
Key In Vitro Assays for Isoxazole Drug Stability
Microsomal Stability Assay: This is the workhorse for assessing Phase I metabolic stability. The compound of interest is incubated with liver microsomes (from humans or preclinical species) and a cofactor like NADPH, which is essential for CYP enzyme activity.[4][6] The rate of disappearance of the parent drug over time is monitored, typically by LC-MS/MS, to determine key parameters like half-life (t½) and intrinsic clearance (CLint).[5]
Plasma Stability Assay: This assay evaluates the chemical and enzymatic stability of a drug in plasma. It helps to identify compounds that are rapidly degraded by plasma esterases or other enzymes, or are chemically unstable at physiological pH.
Hepatocyte Stability Assay: Using intact liver cells (hepatocytes) provides a more comprehensive picture of metabolism as they contain a fuller complement of both Phase I and Phase II metabolic enzymes and cofactors.
Interpreting In Vitro Data: What the Numbers Mean
The primary outputs of these assays, half-life and intrinsic clearance, provide a quantitative measure of a compound's metabolic stability. A shorter half-life and higher clearance suggest that the compound is rapidly metabolized, which may lead to a short duration of action in vivo. Conversely, a very long half-life might indicate a potential for drug accumulation and associated toxicities.
Table 1: Representative In Vitro Stability Data for Selected Isoxazole-Based Drugs
Note: Direct comparative values for half-life and intrinsic clearance from single studies are often not available in the public domain. The table reflects the primary metabolic pathways observed in vitro.
Experimental Protocol: Human Liver Microsomal Stability Assay
This protocol provides a standardized workflow for assessing the metabolic stability of an isoxazole-based compound.
Materials:
Test compound stock solution (e.g., 10 mM in DMSO)
Pooled human liver microsomes (e.g., from a commercial supplier)
Phosphate buffer (0.1 M, pH 7.4)
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
Acetonitrile (for reaction termination)
Internal standard for LC-MS/MS analysis
Incubator/shaking water bath (37°C)
Centrifuge
LC-MS/MS system
Procedure:
Preparation: Thaw human liver microsomes at 37°C and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.
Incubation Mixture: In a microcentrifuge tube, combine the diluted microsomes and the test compound to achieve a final concentration of 1 µM. Pre-warm the mixture at 37°C for 5 minutes.
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound.
Data Analysis: Plot the percentage of the parent compound remaining against time. From this, calculate the half-life (t½) and intrinsic clearance (CLint).
Caption: Workflow for a typical in vitro microsomal stability assay.
In Vivo Stability Assessment: The Whole-Organism Perspective
While in vitro assays are crucial for initial screening, they cannot fully replicate the complex physiological environment of a living organism.[11] In vivo studies, typically conducted in animal models such as rats or mice, are essential for understanding the true pharmacokinetic behavior of a drug.
Key In Vivo Studies for Isoxazole Drug Stability
Pharmacokinetic (PK) Studies: Following administration of the drug (e.g., orally or intravenously), blood samples are collected at various time points and the concentration of the parent drug and its major metabolites are measured. This allows for the determination of key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and bioavailability (F).
Metabolite Identification Studies: Urine, feces, and bile are collected to identify and quantify the drug's metabolites, providing a comprehensive picture of its metabolic fate and excretion pathways.
Experimental Protocol: Oral Pharmacokinetic Study in Rats
This protocol outlines a general procedure for a single-dose oral pharmacokinetic study in rats.
Materials:
Test compound formulation (e.g., suspension in a suitable vehicle)
Analytical method for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
Animal Acclimation: Acclimate rats to the housing conditions for at least one week before the study.
Dosing: Fast the rats overnight prior to dosing. Administer a single oral dose of the test compound formulation via gavage at a predetermined dose level (e.g., 10 mg/kg).
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into EDTA-coated tubes.
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the parent drug and any major metabolites.
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate parameters such as Cmax, Tmax, AUC, t½, and CL.
Caption: Workflow for a typical in vivo pharmacokinetic study in rats.
The Metabolic Battlefield: Key Pathways for Isoxazole Degradation
The metabolic fate of isoxazole-based drugs is diverse and dependent on the substitution pattern of the ring and the overall molecular structure. However, a few key metabolic pathways are commonly observed.
N-O Bond Cleavage: The Achilles' Heel of the Isoxazole Ring
The most characteristic metabolic vulnerability of the isoxazole ring is the cleavage of the N-O bond.[3] This can occur through several enzymatic mechanisms, primarily mediated by cytochrome P450 enzymes.
Reductive Cleavage: In a low-oxygen environment, CYPs can catalyze the reductive cleavage of the N-O bond, leading to the formation of an imine intermediate that can subsequently hydrolyze. This pathway has been observed for drugs like zonisamide.
Oxidative Cleavage: More commonly, CYPs catalyze oxidative metabolism. For instance, in the case of leflunomide, the isoxazole ring is opened to form its active metabolite, teriflunomide. This process is thought to involve either a P450-mediated dehydration of an aldoxime-like intermediate or a concerted elimination.[12]